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molecular formula C20H24FNO3 B017187 METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-5-HYDROXYMETHYL-PYRIDINE-3-CARBOXYLATE CAS No. 202859-11-8

METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-5-HYDROXYMETHYL-PYRIDINE-3-CARBOXYLATE

Cat. No. B017187
M. Wt: 345.4 g/mol
InChI Key: FDFDDQJLQHAQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218431B1

Procedure details

Prepared from methyl isobutyrylacetate, 4-fluorobenzaldehyde and ammonium acetate by the procedures described in Example 1, Steps A-D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][C:7]([O:9][CH3:10])=[O:8])(=O)[CH:2]([CH3:4])[CH3:3].[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.[C:20]([O-:23])(=O)[CH3:21].[NH4+:24]>>[CH:2]([C:1]1[C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:16]([C:15]2[CH:18]=[CH:19][C:12]([F:11])=[CH:13][CH:14]=2)[C:21]([CH2:20][OH:23])=[C:1]([CH:2]([CH3:4])[CH3:3])[N:24]=1)([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=NC(=C(C(=C1C(=O)OC)C1=CC=C(C=C1)F)CO)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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